2-Methoxy-5-methylpyridine
Overview
Description
2-Methoxy-5-methylpyridine is an organic compound with the chemical formula C7H9NO. It is a colorless liquid with a density of approximately 0.993 g/mL . This compound is a derivative of pyridine, where the pyridine ring is substituted with a methoxy group at the second position and a methyl group at the fifth position. It is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
2-Methoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals, polymers, and other fine chemicals
Safety and Hazards
2-Methoxy-5-methylpyridine is associated with several hazards. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and is harmful if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring good ventilation .
Mechanism of Action
Target of Action
It has been suggested that it may interact with hemoglobin subunits alpha and beta . Hemoglobin is a protein in red blood cells that carries oxygen throughout the body.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a molecular weight of 123.15
Cellular Effects
A related compound, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, has been shown to have antitumor effects .
Molecular Mechanism
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of 2-Methoxy-5-methylpyridine on cellular function in in vitro or in vivo studies have not been extensively studied. It is known that the compound should be stored in a sealed container at room temperature .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been extensively studied. A related compound, (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide, has been shown to have antitumor effects in hamster models .
Metabolic Pathways
It is known that the compound can participate in Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction .
Transport and Distribution
It is known that the compound is a liquid at room temperature .
Subcellular Localization
It is known that the compound is a liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-5-methylpyridine can be synthesized through several methods. One common method involves the reaction of 2-methoxypyridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
In industrial settings, this compound is produced through a continuous flow synthesis method. This method involves the α-methylation of substituted pyridines using a simplified bench-top continuous flow setup. The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a greener fashion compared to conventional batch reaction protocols .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 2-methoxy-5-methylpiperidine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: this compound N-oxide.
Reduction: 2-Methoxy-5-methylpiperidine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine: Lacks the methoxy group, making it less polar and less reactive in certain chemical reactions.
2-Methoxypyridine: Lacks the methyl group, which affects its steric and electronic properties.
5-Methylpyridine: Lacks the methoxy group, resulting in different reactivity and applications.
Uniqueness
2-Methoxy-5-methylpyridine is unique due to the presence of both methoxy and methyl groups on the pyridine ring. This combination of substituents imparts specific steric and electronic properties, making it a versatile compound in various chemical reactions and applications .
Properties
IUPAC Name |
2-methoxy-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-6-3-4-7(9-2)8-5-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQGQMBFMIIIOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10158905 | |
Record name | Pyridine, 2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13472-56-5 | |
Record name | Pyridine, 2-methoxy-5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013472565 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 2-methoxy-5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10158905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methoxy-5-methylpyridine13472-56-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the preparation method of 2-chloro-6-methoxy-3-methylpyridine described in the research?
A1: The research paper outlines a novel method for synthesizing 2-chloro-6-methoxy-3-methylpyridine starting from 2-Methoxy-5-methylpyridine. [] The significance lies in the process being short, simple, cost-effective, and yielding a high purity product. [] This is advantageous for potential industrial-scale production of this important chemical compound.
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